2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine
Description
Contextual Significance of Pyridine (B92270) Derivatives in Modern Organic Chemistry
Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with their applications spanning numerous scientific and industrial fields. nih.gov As N-heterocycles, pyridines are integral to the structure of many natural products and pharmaceuticals. nih.gov The synthesis of N-heterocycles is a significant area of research due to their prevalence in drugs and natural compounds. nih.gov The pyridine ring is one of the most utilized N-heterocycles in pharmaceutical research, leading to extensive efforts in developing synthetic methodologies for its creation and functionalization. nih.govdntb.gov.uaacs.org The functionalization of C-H bonds offers a direct and atom-economical route to prepare substituted pyridines. nih.gov Advanced strategies, including transition-metal-catalyzed cyclization and cross-coupling reactions, have opened new pathways to highly functionalized pyridine derivatives. dntb.gov.uaacs.org These methods provide efficient access to complex bicyclic pyridines and tricyclic quinolines, which are valuable scaffolds in drug discovery. nih.gov
Overview of Trifluoromethylated and Chloro-Substituted Pyridine Scaffolds
The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF₃) group, into organic molecules has become a pivotal strategy in medicinal and agrochemical chemistry. nih.govresearchgate.netscilit.commdpi.com The trifluoromethyl group is a strong electron-withdrawing moiety with a compact steric profile. mdpi.com Its introduction can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netmdpi.combohrium.com The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the trifluoromethyl group. mdpi.com Consequently, trifluoromethylated pyridines are key structural motifs in numerous active ingredients for crop protection and pharmaceuticals. nih.govresearchgate.net Over the last two decades, more than half of the pesticides launched have been fluorinated, with a significant portion containing a trifluoromethyl group. nih.gov
Chloro-substituted pyridines are also of great importance in synthetic organic chemistry. The chlorine atom serves as a versatile functional handle, acting as a good leaving group in nucleophilic aromatic substitution reactions. medium.com This reactivity allows for the introduction of a wide array of other functional groups onto the pyridine ring. Furthermore, chloro-substituted pyridines are common starting materials or intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. nih.govmdpi.com For instance, 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a key intermediate in the synthesis of the herbicide fluazifop. nih.gov The combination of chloro and trifluoromethyl substituents on a pyridine ring creates a highly electron-deficient system, influencing its reactivity and potential biological activity.
Role of Methylthio Moieties in Heterocyclic Synthesis and Functionality
Sulfur-containing heterocyclic compounds are widely used in chemical research and are present in various natural products and medicines. The methylthio (-SCH₃) group, when attached to a heterocyclic ring, plays a significant role in both synthesis and function. In synthetic chemistry, the methylthio group can be a versatile precursor. acs.orgresearchgate.net It can be oxidized to the corresponding sulfoxide (B87167) and sulfone, which can then act as effective leaving groups in nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core. nih.gov This makes methylthio-substituted heterocycles valuable intermediates in the construction of complex molecular architectures. researchgate.netresearchgate.net
From a functional perspective, the inclusion of a methylthio group can modulate the electronic properties and biological activity of a molecule. Sulfur-containing compounds have demonstrated a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The methylthio group can influence a molecule's lipophilicity and its ability to interact with biological targets, making it a valuable moiety in the design of new therapeutic agents and agrochemicals.
Research Landscape and Gaps Pertaining to 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine
The current research landscape shows extensive investigation into various classes of substituted pyridines, including those with trifluoromethyl, chloro, and methylthio groups. nih.govresearchgate.netacs.org However, a dedicated and in-depth academic inquiry specifically focused on this compound appears to be limited. While this compound may be referenced in patents or as an intermediate in broader synthetic studies, there is a discernible gap in the literature regarding its fundamental chemical properties, reactivity, and potential applications.
Optimized Synthesis: While general methods for the synthesis of substituted pyridines exist, specific, high-yield synthetic routes to this compound have not been extensively reported or optimized.
Detailed Characterization: Comprehensive spectroscopic and physicochemical characterization data (e.g., detailed NMR, IR, MS analysis, pKa, logP) is not consolidated in the public domain. chemicalbook.comrsc.orgchemicalbook.comnih.govresearchgate.net
Reactivity Profile: A systematic exploration of its reactivity in key organic reactions, such as nucleophilic aromatic substitution at the chloro-position or oxidation of the methylthio group, has not been undertaken.
Application Potential: There is a lack of screening and evaluation of this compound for potential biological activity in areas like agrochemicals or pharmaceuticals, despite the known bioactivity of related structures.
Scope and Objectives of Academic Inquiry into this compound
Given the identified research gaps, a focused academic inquiry into this compound is warranted. The scope of such an inquiry would be to establish a comprehensive chemical and physical profile of the compound and to explore its potential as a building block in synthetic chemistry.
The primary objectives of future research should include:
Development of Synthetic Routes: To design and optimize efficient, scalable, and cost-effective synthetic pathways for the preparation of this compound.
Thorough Physicochemical and Spectroscopic Characterization: To perform a complete analysis of the compound's properties, including melting point, boiling point, solubility, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry) to create a definitive data profile.
Investigation of Chemical Reactivity: To systematically study the reactivity of the compound, focusing on the chlorine and methylthio substituents. This would involve exploring its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), nucleophilic substitution reactions, and oxidation/reduction of the sulfur moiety.
Exploration of Potential Applications: To use the compound as a scaffold to synthesize a library of new derivatives and to screen these for potential biological activity, leveraging the known pharmacophoric properties of the trifluoromethyl, chloro, and methylthio groups on a pyridine core.
By addressing these objectives, the scientific community can fill the existing knowledge gap and potentially unlock the value of this compound as a useful tool in organic synthesis and medicinal chemistry.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClF₃NS |
| Molecular Weight | 243.64 g/mol |
| CAS Number | 1017781-87-7 |
| Appearance | Data not widely available |
| Boiling Point | Data not widely available |
| Melting Point | Data not widely available |
| Solubility | Data not widely available |
Note: Experimental data for this specific compound is not extensively reported in publicly available literature. The table reflects the available information.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-methylsulfanyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NS/c1-13-4-2-3-5(7(9,10)11)12-6(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKBCPMVRKOJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208992 | |
| Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809161-56-5 | |
| Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809161-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-(methylthio)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 2 Chloro 3 Methylthio 6 Trifluoromethyl Pyridine
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. advancechemjournal.comlakotalakes.com For 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine, the primary disconnections involve the carbon-halogen, carbon-sulfur, and carbon-carbon bonds associated with the substituents, suggesting a stepwise functionalization of a pre-existing pyridine (B92270) ring or the construction of the ring from acyclic precursors already bearing the required functionalities.
Strategies for Incorporating the Trifluoromethyl Group
The introduction of a trifluoromethyl (CF3) group is a critical step, as it significantly influences the molecule's properties. jst.go.jp Two principal industrial methods are employed for the synthesis of trifluoromethylpyridines (TFMPs). jst.go.jpnih.gov
Halogen Exchange (Halex) Reaction: This is the most common approach, starting from a picoline (methylpyridine) precursor. The methyl group is exhaustively chlorinated to a trichloromethyl (-CCl3) group, which then undergoes a halogen exchange reaction with a fluorine source, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride, to yield the desired trifluoromethyl group. jst.go.jpgoogle.com This process can be performed in liquid or vapor phase, often at high temperatures and pressures. jst.go.jpgoogle.com For instance, 2-chloro-6-methylpyridine (B94459) can be chlorinated to 2-chloro-6-(trichloromethyl)pyridine and subsequently fluorinated to produce 2-chloro-6-(trifluoromethyl)pyridine. guidechem.com
Building Block Approach: This strategy involves the construction of the pyridine ring from precursors that already contain the trifluoromethyl group. jst.go.jpnih.gov This often involves a cyclocondensation reaction. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a key trifluoromethyl-containing building block used in the synthesis of certain TFMP-containing agrochemicals. nih.gov This method offers the advantage of installing the CF3 group early in the synthetic sequence.
Recent advances have also explored direct C-H trifluoromethylation of the pyridine ring, though regioselectivity can be a challenge. acs.orgchemistryviews.org Methods using nucleophilic activation of the pyridine ring via hydrosilylation have shown promise for achieving C3-selective trifluoromethylation. chemistryviews.orgchemrxiv.orgacs.org
Methods for Chlorination at the Pyridine Ring
Chlorination of the pyridine ring is a fundamental transformation. The target molecule requires a chlorine atom at the C2 position.
From Hydroxypyridines: A widely used laboratory and industrial method is the conversion of a hydroxypyridine (or its pyridone tautomer) to a chloropyridine. nih.govresearchgate.net Common chlorinating agents for this transformation include phosphorus oxychloride (POCl3), often in the presence of a base like pyridine or N,N-dimethylaniline, and phosphorus pentachloride (PCl5). nih.govresearchgate.net Solvent-free methods using equimolar amounts of POCl3 in a sealed reactor at high temperatures have been developed for large-scale preparations, offering environmental and economic benefits. nih.govresearchgate.net Thionyl chloride (SOCl2) in combination with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) also serves as an effective, phosphorus-free alternative. sci-hub.se
Vapor-Phase Chlorination: Direct chlorination of pyridine or picoline derivatives can be achieved in the vapor phase at high temperatures (e.g., 250-400°C). google.comgoogle.com This industrial process often uses catalysts and can be controlled to produce mono- or polychlorinated products. epo.orggoogleapis.com For example, simultaneous vapor-phase chlorination and fluorination of 3-picoline is a known industrial route to produce chloro-(trifluoromethyl)pyridines. jst.go.jpnih.gov
The following table summarizes common chlorination reagents for converting hydroxypyridines.
| Reagent(s) | Typical Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, often with a base (e.g., N,N-dimethylaniline) | A classic and widely used method. researchgate.net |
| POCl₃ (equimolar) | Sealed reactor, 140–160 °C, solvent-free | Suitable for large-scale, greener synthesis. nih.govresearchgate.net |
| Phosphorus Pentachloride (PCl₅) | Often used with POCl₃ as a solvent | Effective for robust chlorination. google.com |
| Thionyl Chloride (SOCl₂)/Catalyst | Reflux in SOCl₂, catalytic DMAP | A phosphorus-free alternative. sci-hub.se |
Approaches for Introducing the Methylthio Substituent
The introduction of the methylthio (-SCH3) group at the C3 position likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. stackexchange.comechemi.comyoutube.com
For the synthesis of the target molecule, a plausible precursor would be a 2,3-dichloropyridine (B146566) derivative, such as 2,3-dichloro-6-(trifluoromethyl)pyridine. The chlorine atom at the C2 position is generally more activated towards nucleophilic substitution than one at C3. However, selective substitution can be achieved. The reaction would involve treating the dichlorinated precursor with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base. The greater reactivity of the C2 position would need to be addressed, possibly by first introducing the methylthio group onto a precursor where the C2 position is not yet chlorinated, or by carefully controlling reaction conditions to favor substitution at C3. Alternatively, if starting with 2-chloro-6-(trifluoromethyl)pyridine, a C-H functionalization approach at the C3 position would be required, followed by introduction of the methylthio group, though this is a more complex route.
Direct Synthesis Routes to this compound
Direct routes aim to construct the fully substituted ring in fewer steps, often by combining multiple components in a single reaction vessel.
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. acs.orgbohrium.com The synthesis of polysubstituted pyridines is a well-established application of MCRs, often utilizing nanocatalysts to improve efficiency. rsc.orgresearchgate.netrsc.org
While a specific MCR for this compound is not prominently documented, the principles of MCRs allow for a theoretical design. Such a reaction could involve the condensation of a trifluoromethyl-containing building block (like a trifluoromethyl-β-ketoester), an ammonia (B1221849) source, and other components that would ultimately form the chloro- and methylthio-substituted scaffold. bohrium.com One-pot syntheses, which involve sequential reactions in the same vessel without isolation of intermediates, are also powerful strategies for building complex molecules like substituted pyridines and related heterocycles. thieme-connect.comorganic-chemistry.orgacs.orgnih.gov A one-pot approach could involve the formation of the pyridine ring followed by in-situ functionalization (e.g., chlorination and thiomethylation).
Stepwise Functionalization of Pyridine Rings
A stepwise approach is the most practical and controllable strategy for synthesizing a specific, unsymmetrically substituted pyridine like the target molecule. A plausible pathway, integrating the methods discussed above, would be:
Starting Material Selection: A common starting point is a substituted picoline, for example, a methylpicoline that can be functionalized.
Trifluoromethylation: The methyl group is converted to a trifluoromethyl group via exhaustive chlorination to a -CCl3 group, followed by a halogen exchange (Halex) reaction using HF. jst.go.jpguidechem.com
Chlorination: Introduction of chlorine atoms onto the pyridine ring. This can be done by converting a hydroxyl group with POCl3 or by direct vapor-phase chlorination. jst.go.jpnih.gov This step could yield a key intermediate like 2,3-dichloro-6-(trifluoromethyl)pyridine.
Thiomethylation: The final step would be a selective nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide to displace one of the chlorine atoms, yielding the final product, this compound.
This stepwise functionalization allows for precise control over the placement of each substituent, ensuring the synthesis of the correct isomer. nih.gov
Synthesis via Pyridine N-Oxide Intermediates
A primary route to obtaining the target compound's structural analogues involves the N-oxidation of a substituted pyridine followed by chlorination. For instance, 3-(trifluoromethyl)pyridine (B54556) can be oxidized to 3-(trifluoromethyl)pyridine N-oxide. google.com This intermediate is significantly more reactive than its parent pyridine towards both electrophilic and nucleophilic reagents. semanticscholar.org
The subsequent step involves reacting the N-oxide with a chlorinating agent. Common reagents for this transformation include phosphorus oxychloride (POCl₃) or oxalyl chloride ((COCl)₂). google.comchemicalbook.comresearchgate.net The reaction typically proceeds by activation of the N-oxide, followed by nucleophilic attack of a chloride ion at the 2-position and subsequent deoxygenation to yield the 2-chloro derivative. researchgate.net While this method reliably introduces the chlorine atom, the introduction of the 3-methylthio group would require a separate synthetic step, often starting from a precursor that already contains a suitable functional group at the 3-position which can be converted to a methylthio group.
A representative reaction scheme starting from a related trifluoromethylpyridine N-oxide is shown below:
Table 1: Chlorination of 3-(Trifluoromethyl)pyridine N-Oxide
| Reactant | Chlorinating Agent | Product(s) | Notes |
|---|---|---|---|
| 3-(Trifluoromethyl)pyridine N-oxide | Phosphorus oxychloride (POCl₃) | 2-Chloro-3-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine (B1661970) | Reaction at elevated temperatures yields a mixture of isomers. chemicalbook.com |
| 3-(Trifluoromethyl)pyridine N-oxide | Oxalyl chloride ((COCl)₂) | 2-Chloro-3-(trifluoromethyl)pyridine | A milder reagent that can offer improved regioselectivity under optimized conditions. google.comresearchgate.net |
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry emphasizes the development of efficient and environmentally benign processes. For the synthesis of this compound, this includes the use of catalytic methods, flow chemistry, and alternative energy sources.
Catalytic Methods for Bond Formation (e.g., C-Cl, C-S, C-CF₃)
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction.
C-Cl Bond Formation: While traditional chlorination often uses stoichiometric reagents like POCl₃, catalytic methods for the chlorination of pyridine rings are an area of ongoing research.
C-S Bond Formation: The introduction of the methylthio group can be achieved through transition metal-catalyzed cross-coupling reactions. For example, a C-H activation strategy at the 3-position of a pre-chlorinated pyridine, followed by coupling with a sulfur source like dimethyl disulfide (DMDS), represents a modern approach. Palladium or copper catalysts are often employed for such C-S bond formations.
C-CF₃ Bond Formation: The trifluoromethyl group is often incorporated early in the synthetic sequence. However, late-stage trifluoromethylation methods are gaining prominence. Photoredox catalysis, for instance, has been used to trifluoromethylate heterocycles using reagents like trifluoroacetic anhydride, often activated by a pyridine N-oxide. nih.gov
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry offers enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up of reactions. The synthesis of halogenated pyridines can be adapted to continuous flow systems. For example, a chlorination reaction that is hazardous on a large scale in a batch reactor can often be performed more safely in a flow reactor where only small amounts of reactive intermediates are present at any given time. This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to improved yields and selectivity.
Solvent-Free and Microwave-Assisted Syntheses
To align with the principles of green chemistry, synthetic methods that reduce or eliminate the use of volatile organic solvents are highly desirable. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The chlorination of a pyridine N-oxide or the nucleophilic substitution to introduce the methylthio group could potentially be accelerated under microwave irradiation, possibly even under solvent-free conditions by adsorbing the reactants onto a solid support.
Derivatization from Related Trifluoromethylated Pyridines
An alternative and often practical approach is to start with a commercially available, multi-functionalized trifluoromethylated pyridine and selectively modify it. For example, a synthetic pathway could begin with a polychlorinated pyridine derivative.
A plausible route involves the catalytic hydrogenation of a polychlorinated precursor. For instance, a patent describes a method starting from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. google.com Through controlled catalytic reduction, specific chlorine atoms can be selectively removed. Subsequent nucleophilic aromatic substitution (SₙAr) with sodium thiomethoxide (NaSMe) could then be used to introduce the methylthio group at the 3-position, taking advantage of the activating effect of the pyridine nitrogen and the trifluoromethyl group.
Table 2: Potential Derivatization Strategy
| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product |
|---|---|---|---|---|
| 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | H₂, Catalyst (e.g., Pd/C) | 2,3-Dichloro-6-(trifluoromethyl)pyridine | Sodium thiomethoxide (NaSMe) | This compound |
This strategy relies on the differential reactivity of the chlorine atoms at various positions on the pyridine ring, allowing for a regioselective synthesis.
Chemical Reactivity and Transformation of 2 Chloro 3 Methylthio 6 Trifluoromethyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound, where a nucleophile replaces a leaving group on the aromatic ring. This process typically occurs in two steps: the nucleophile attacks the electron-deficient ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group, which restores the aromaticity of the ring. libretexts.org
Reactivity of the C-2 Chloro Substituent
The chlorine atom at the C-2 position is the principal site for nucleophilic attack. Its position ortho to the ring nitrogen and the strong electron-withdrawing trifluoromethyl group at the C-6 position significantly activates it for displacement. This activation is a result of the stabilization of the anionic Meisenheimer intermediate formed during the reaction. libretexts.orgresearchgate.net A variety of nucleophiles can displace the C-2 chloro group, leading to a diverse range of substituted pyridine derivatives.
Influence of Trifluoromethyl and Methylthio Groups on SNAr Pathways
The trifluoromethyl (-CF3) group at the C-6 position plays a crucial role in activating the pyridine ring for nucleophilic attack. As a potent electron-withdrawing group, it significantly reduces the electron density of the ring, making it more susceptible to attack by nucleophiles. mdpi.comnih.gov This effect is most pronounced at the ortho and para positions relative to the -CF3 group.
The methylthio (-SCH3) group at the C-3 position has a more complex influence. While it is generally considered to be an ortho, para-directing group in electrophilic substitutions, in the context of SNAr on an already electron-deficient ring, its effect is less straightforward. It can exert both a mild activating or deactivating effect depending on the specific reaction conditions and the nature of the nucleophile. Its primary influence, however, is often on the regioselectivity of the reaction when other potential leaving groups are present.
The combined electronic effects of these substituents are summarized in the table below:
| Substituent | Position | Electronic Effect on SNAr |
| Chloro | C-2 | Leaving Group, Activated by other groups |
| Methylthio | C-3 | Moderate influence on reactivity and regioselectivity |
| Trifluoromethyl | C-6 | Strong activating, electron-withdrawing group |
Regioselectivity and Stereoselectivity in SNAr Transformations
In the case of 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine, the regioselectivity of SNAr reactions is predominantly directed at the C-2 position due to the strong activation provided by the adjacent ring nitrogen and the para-positioned trifluoromethyl group. The chlorine atom is an excellent leaving group in this activated system.
Studies on similar substituted pyridines have shown that the regioselectivity of nucleophilic attack can be highly dependent on the nature and position of the substituents. For instance, in 2,6-dichloropyridines, the presence of a bulky substituent at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net However, with the specific substitution pattern of this compound, the C-2 position is the overwhelmingly favored site of reaction. As these reactions typically involve achiral reagents and produce achiral products, stereoselectivity is not a factor in most SNAr transformations of this compound.
Electrophilic Aromatic Substitution Reactions on the Pyridine Scaffold
Electrophilic aromatic substitution (SEAr) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com
Deactivated Nature of the Pyridine Ring due to Electron-Withdrawing Groups
The pyridine ring itself is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom. wikipedia.org The presence of the strongly electron-withdrawing trifluoromethyl group and the chloro substituent further deactivates the ring, making electrophilic aromatic substitution very difficult to achieve. These groups reduce the electron density of the aromatic system, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.org Consequently, forcing conditions would be required for such reactions to proceed, and they are not a common mode of reactivity for this compound.
Reactions Involving the Methylthio Moiety
The methylthio group (-SCH3) can undergo its own set of chemical transformations. One of the most common reactions is oxidation. The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) (-SOCH3) or a sulfone (-SO2CH3) using various oxidizing agents. These transformations can significantly alter the electronic properties of the substituent and, consequently, the reactivity of the pyridine ring.
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | Oxidizing agents (e.g., m-CPBA, H2O2) | Sulfoxide (-SOCH3), Sulfone (-SO2CH3) |
Oxidation Reactions (Sulfoxide, Sulfone Formation)
The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. This transformation is a common reaction for aryl sulfides and is typically achieved using various oxidizing agents. The stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone, depending on the reaction conditions and the stoichiometry of the oxidant.
The initial oxidation of the sulfide (B99878) yields the sulfoxide, 2-chloro-3-(methylsulfinyl)-6-(trifluoromethyl)pyridine. Further oxidation of the sulfoxide produces the sulfone, 2-chloro-3-(methylsulfonyl)-6-(trifluoromethyl)pyridine. These oxidized derivatives are valuable intermediates in organic synthesis, as the sulfoxide and sulfone groups can act as leaving groups or participate in further functional group transformations. A modified synthesis of a related compound, 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, involves the oxidation of the corresponding methylthio pyridine-N-oxide with 30% hydrogen peroxide. orientjchem.org
Table 1: Oxidation Products of this compound
| Starting Material | Product | Oxidation State of Sulfur |
| This compound | 2-Chloro-3-(methylsulfinyl)-6-(trifluoromethyl)pyridine | +2 (Sulfoxide) |
| 2-Chloro-3-(methylsulfinyl)-6-(trifluoromethyl)pyridine | 2-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)pyridine | +4 (Sulfone) |
Desulfurization and Related Transformations
The methylthio group in this compound can be removed through desulfurization reactions. A widely used method for this transformation is treatment with Raney Nickel. organicreactions.orgchem-station.comresearchgate.netmasterorganicchemistry.com This reaction involves the hydrogenolysis of the carbon-sulfur bond, replacing the methylthio group with a hydrogen atom. organicreactions.orgchem-station.comresearchgate.netmasterorganicchemistry.com This process would yield 2-chloro-6-(trifluoromethyl)pyridine.
Desulfurization is a valuable synthetic tool for removing sulfur-containing functional groups that may have been used to direct other reactions or are no longer needed in the target molecule. Nickel-catalyzed reactions have also been employed for the formation and cleavage of C–S bonds in aryl sulfides. rsc.orgrsc.orgchemrxiv.orgnih.gov
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a key feature of this compound, significantly influencing its chemical and physical properties.
Stability and Chemical Resistance of the CF3 Group
The trifluoromethyl group is renowned for its high stability and chemical resistance. tcichemicals.comnih.gov This stability is attributed to the strength of the carbon-fluorine bonds. tcichemicals.com The high electronegativity of the fluorine atoms also imparts an inductive electron-withdrawing effect on the pyridine ring, which can influence the reactivity of the other substituents. tcichemicals.comnih.gov The CF3 group is generally inert to many common reaction conditions, allowing for chemical modifications at other positions of the molecule without affecting the trifluoromethyl moiety.
Potential for Derivatization or Transformation of CF3
While generally stable, the trifluoromethyl group can undergo transformation under specific and often harsh reaction conditions. Selective transformations of the C–F bond within an aromatic trifluoromethyl group remain a challenge in organic synthesis. tcichemicals.comresearchgate.net However, recent advancements have demonstrated that C–F bond activation and functionalization are possible, often requiring specialized reagents or catalysts. tcichemicals.comresearchgate.net For instance, reactions involving nucleophilic reagents can sometimes lead to the displacement of fluoride (B91410) ions or even the entire trifluoromethyl group, particularly when the aromatic ring is highly activated. acs.orgacs.org
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Stille)
The chlorine atom at the 2-position of the pyridine ring serves as a handle for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with a boronic acid or ester. This would enable the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position.
Sonogashira Coupling: A palladium- and copper-catalyzed reaction with a terminal alkyne would lead to the formation of a 2-alkynylpyridine derivative.
Heck Reaction: The palladium-catalyzed reaction with an alkene would result in the formation of a new carbon-carbon bond at the 2-position, yielding a substituted alkene. organic-chemistry.orgwikipedia.orgresearchgate.netnih.gov The Heck reaction typically involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. wikipedia.org
Stille Coupling: This reaction utilizes a palladium catalyst to couple the chloropyridine with an organotin compound, offering another versatile method for creating new C-C bonds. nrochemistry.comwikipedia.orglibretexts.orgharvard.edu The Stille reaction is known for its tolerance of a wide variety of functional groups. nrochemistry.comwikipedia.org
The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, generally makes the 2-chloro substituent amenable to these palladium-catalyzed cross-coupling reactions.
Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | C-C |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |
| Heck | Alkene | Pd catalyst, Base | C-C (alkene) |
| Stille | Organotin compound | Pd catalyst | C-C |
Functional Group Interconversions on the Pyridine Core
The chloro group at the 2-position is a versatile functional group that can be readily converted into other functionalities through nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.govwikipedia.orgpressbooks.pub The pyridine nitrogen and the electron-withdrawing trifluoromethyl group activate the 2-position towards nucleophilic attack. wikipedia.org
This allows for the displacement of the chloride by a variety of nucleophiles, such as:
Amines: to form 2-aminopyridine (B139424) derivatives.
Alkoxides: to yield 2-alkoxypyridine derivatives.
Thiolates: to produce 2-thiopyridine derivatives.
These SNAr reactions are fundamental for the further elaboration of the this compound scaffold into a diverse range of substituted pyridines. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing substituents on the pyridine ring. pressbooks.pub
Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for the specific compound "this compound" is not publicly available at this time. As a result, it is not possible to provide a thorough and scientifically accurate article that adheres to the strict outline requested, which includes specific data for NMR, Mass Spectrometry, and IR/Raman spectroscopy.
Constructing an article with the required data tables and detailed research findings for each specified subsection would necessitate access to primary research data that has either not been published or is not indexed in accessible databases. The use of data from related or isomeric compounds would not be scientifically accurate for the specific molecule and would violate the instructions to focus solely on "this compound".
Therefore, the generation of the requested article cannot be completed until such specific data becomes available in the public domain.
Spectroscopic and Advanced Structural Characterization of 2 Chloro 3 Methylthio 6 Trifluoromethyl Pyridine and Its Derivatives
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Key Functional Groups (e.g., C-Cl, C-S, C-F)
A vibrational analysis of 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine would involve the use of infrared (IR) and Raman spectroscopy to identify the characteristic stretching and bending frequencies of its key functional groups.
C-Cl Vibrations: The carbon-chlorine stretching vibration is typically observed in the fingerprint region of the IR spectrum.
C-S Vibrations: The carbon-sulfur stretching vibrations are generally weak and appear in the fingerprint region.
C-F Vibrations: The carbon-fluorine stretching vibrations of the trifluoromethyl group are expected to be strong and appear at higher wavenumbers.
Without experimental spectra or computational studies for this compound, a data table of its specific vibrational frequencies cannot be compiled.
X-ray Crystallography
X-ray crystallography would provide definitive information about the solid-state structure of this compound.
Solid-State Structure and Molecular Conformation
This analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. It would also elucidate the conformation of the methylthio group relative to the pyridine (B92270) ring and the spatial arrangement of the chloro and trifluoromethyl substituents.
Intermolecular Interactions and Crystal Packing
This subsection would describe how the molecules of this compound arrange themselves in the crystal lattice. It would detail any significant intermolecular forces, such as halogen bonding, hydrogen bonding, or π-π stacking, that govern the crystal packing.
No crystallographic data for this compound has been deposited in crystallographic databases or published in scientific literature.
Chiroptical Spectroscopy (If applicable, e.g., for chiral derivatives)
Chiroptical spectroscopy, such as circular dichroism (CD) or optical rotatory dispersion (ORD), would be applicable if chiral derivatives of this compound were synthesized. This technique provides information about the stereochemistry and absolute configuration of chiral molecules. As no information on chiral derivatives of this compound was found, this section is not applicable.
Computational and Theoretical Studies of 2 Chloro 3 Methylthio 6 Trifluoromethyl Pyridine
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful and widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties with a favorable balance between accuracy and computational cost. For 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine, DFT calculations would be the cornerstone of its theoretical characterization.
The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the most stable structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this molecule due to the presence of the methylthio (-SCH3) group, which can rotate. Different rotational positions (conformations) would have different energies, and identifying the global minimum energy conformer is essential for accurate predictions of other properties. As of now, specific studies detailing the optimized geometry and conformational landscape of this compound are not available in published literature.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following table is a template. Specific experimental or calculated values are not currently available in the literature.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-Cl | Value | ||
| C-S | Value | ||
| S-CH3 | Value | ||
| C-CF3 | Value | ||
| C-N-C | Value | ||
| C-S-C | Value |
Understanding the electronic structure of this compound is key to predicting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
The distribution of molecular orbitals reveals where electrons are most likely to be found and provides insights into the nature of chemical bonds. An electrostatic potential surface (EPS) map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents. Currently, there are no published studies that provide specific HOMO-LUMO energy values or EPS maps for this compound.
Table 2: Hypothetical Electronic Properties of this compound (Note: This table illustrates the type of data that would be generated from DFT calculations. Specific values are not available in the literature.)
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Computational methods can accurately predict various spectroscopic parameters. For this compound, DFT calculations could be used to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). Theoretical predictions of vibrational frequencies (IR and Raman) can aid in the assignment of experimental spectra. A comparison between calculated and experimental spectra can confirm the molecular structure. To date, detailed computational predictions of the NMR, IR, and Raman spectra for this compound have not been reported in scientific literature.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is a template to show what kind of data would be presented. Specific calculated values are not currently available.)
| Spectrum Type | Peak/Shift | Calculated Value |
|---|---|---|
| ¹H NMR | δ (ppm) | Value |
| ¹³C NMR | δ (ppm) | Value |
| IR | Wavenumber (cm⁻¹) | Value |
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of pathways that are difficult to probe experimentally. This includes identifying intermediates, transition states, and calculating activation energies.
The pyridine (B92270) ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing trifluoromethyl group. This makes the compound a candidate for Nucleophilic Aromatic Substitution (SNAr) reactions, where the chloride is the leaving group. Computational studies, likely using DFT, could model the reaction pathway of this molecule with various nucleophiles. Such studies would involve locating the transition state structure for the nucleophilic attack and the subsequent departure of the chloride ion. This would provide the activation energy barrier, which is crucial for understanding the reaction kinetics. At present, specific computational studies on the SNAr or other reaction pathways of this compound are not found in the available literature.
In substituted pyridines, the positions for nucleophilic attack can vary. Computational modeling can predict the regioselectivity of reactions by comparing the activation energies for attack at different positions on the pyridine ring. For this compound, theoretical calculations could determine whether a nucleophile would preferentially attack the carbon atom bearing the chloro group or another position, thus predicting the major reaction product. Such predictive studies are valuable in synthetic chemistry for designing reaction conditions that favor the desired isomer. However, specific computational predictions regarding the regioselectivity and reaction outcomes for this compound have not been published.
Molecular Dynamics Simulations
As of the latest available data, specific molecular dynamics (MD) simulation studies focusing on the solvation or intermolecular interactions of this compound have not been reported in publicly accessible scientific literature. While computational methods, including MD simulations, are powerful tools for understanding molecular behavior in various environments, research has not yet been published that applies these specific techniques to this compound.
Molecular dynamics simulations could theoretically provide valuable insights into how this compound interacts with solvents at an atomic level. Such studies would model the movements and interactions of the compound's atoms over time in a simulated solvent box, yielding data on:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule.
Interaction Energies: The strength of interactions between the solute and solvent molecules.
Diffusion Coefficients: How the molecule moves through a particular solvent.
However, without specific studies, any discussion of its behavior under MD simulation remains purely hypothetical. The application of these computational methods to this compound represents a potential area for future research.
Advanced Applications and Utilization of 2 Chloro 3 Methylthio 6 Trifluoromethyl Pyridine As a Chemical Building Block
Role in the Synthesis of Complex Heterocyclic Scaffolds
The utility of substituted pyridines as precursors for complex heterocyclic structures is a well-established principle in synthetic chemistry. researchgate.net Generally, trifluoromethylated pyridines are employed as versatile building blocks for constructing more elaborate molecular frameworks, including fused ring systems. researchgate.net
Precursor for Pyridine-Fused Ring Systems
There is no specific information available in the reviewed literature detailing the use of 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine as a direct precursor for pyridine-fused ring systems. In a broader context, related trifluoromethyl pyridine (B92270) structures can undergo reactions, such as those with 1,2-bis-nucleophiles, to form bicyclic aza-structures. researchgate.net
Intermediate in the Preparation of Advanced Aromatic Systems
While various 2-chloropyridine (B119429) derivatives are known to undergo substitution reactions to form more complex aromatic systems, specific examples employing this compound as an intermediate for advanced aromatic systems are not detailed in the available research. The general class of trifluoromethylpyridines is considered a key structural motif for active ingredients in agrochemicals, highlighting their importance as intermediates. nih.gov
Development of Novel Reagents and Ligands
The search of scientific databases did not yield specific instances of this compound being developed into novel reagents or ligands. The development of new reagents often focuses on creating sources for specific chemical groups, such as the trifluoromethyl group, but the literature does not specify this compound as a starting material for such reagents.
Applications in Materials Science (Non-Biological)
Detailed applications of this compound in the field of non-biological materials science have not been found in the surveyed literature. While trifluoromethylated heterocyclic compounds, in general, have found applications in materials science, data for this specific compound is absent. researchgate.net
Precursor for Functional Polymers or Oligomers
No specific research has been identified that describes the use of this compound as a monomer or precursor for the synthesis of functional polymers or oligomers.
Components in Optoelectronic Materials
There is no information in the available scientific literature to suggest that this compound has been utilized as a component in the development of optoelectronic materials.
Exploration of New Chemical Transformations Leveraging its Unique Substitution Pattern
The unique substitution pattern of this compound, characterized by an electron-withdrawing trifluoromethyl group, a nucleophilically displaceable chloro group, and a potentially reactive methylthio group, offers a versatile platform for the exploration of novel chemical transformations. The pyridine core is rendered electron-deficient by the trifluoromethyl group, which significantly influences the reactivity of the entire molecule. This inherent electronic property is the cornerstone for developing new synthetic methodologies and accessing a diverse array of previously inaccessible molecular architectures.
The chlorine atom at the C2 position, situated ortho to the ring nitrogen and meta to the trifluoromethyl group, is primed for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.gov The electron-deficient nature of the pyridine ring facilitates the attack of various nucleophiles at this position. youtube.com This reactivity allows for the introduction of a wide range of functional groups, including amines, alcohols, and thiols, thereby enabling the synthesis of diverse derivatives. The general mechanism for such substitutions on halopyridines involves the formation of a Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituents. nih.gov
Furthermore, the C2-chloro substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This opens up avenues for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. Methodologies such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Hiyama couplings could be employed to introduce aryl, alkynyl, amino, and organosilicon moieties, respectively. nih.govorganic-chemistry.org The strategic placement of the trifluoromethyl and methylthio groups can influence the catalytic cycle of these reactions, potentially leading to novel reactivity or selectivity.
The methylthio group at the C3 position also presents opportunities for unique chemical transformations. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would further enhance the electron-deficient character of the pyridine ring and could act as a leaving group in certain nucleophilic substitution reactions. Additionally, the methylthio group itself can be the target of transformations, such as C-S bond cleavage and functionalization, or it could direct metallation at the adjacent C4 position.
The trifluoromethyl group at the C6 position, while generally stable, profoundly activates the pyridine ring towards nucleophilic attack and influences the regioselectivity of various reactions. Its strong electron-withdrawing nature is key to the viability of many of the proposed transformations.
The exploration of these transformations is not merely an academic exercise but holds significant potential for the discovery of new bioactive molecules and functional materials. The strategic and selective manipulation of the chloro, methylthio, and trifluoromethyl groups on the pyridine scaffold allows for the systematic modification of a molecule's steric and electronic properties.
Below is a table summarizing potential novel chemical transformations for this compound based on established reactivity principles of similarly substituted heterocycles.
| Transformation | Reagents and Conditions | Potential Product |
| Nucleophilic Aromatic Substitution (S | Various nucleophiles (e.g., amines, alkoxides, thiolates) in the presence of a base. | 2-(substituted)-3-methylthio-6-(trifluoromethyl)pyridine derivatives |
| Suzuki-Miyaura Coupling | Aryl or heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃). | 2-Aryl-3-methylthio-6-(trifluoromethyl)pyridine derivatives |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N). | 2-Alkynyl-3-methylthio-6-(trifluoromethyl)pyridine derivatives |
| Buchwald-Hartwig Amination | Primary or secondary amines, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu). | N-(substituted)-3-(methylthio)-6-(trifluoromethyl)pyridin-2-amine derivatives |
| Oxidation of Methylthio Group | Oxidizing agents (e.g., m-CPBA, Oxone®). | 2-Chloro-3-(methylsulfinyl)-6-(trifluoromethyl)pyridine or 2-chloro-3-(methylsulfonyl)-6-(trifluoromethyl)pyridine |
Structure Reactivity Relationships and Design Principles
Influence of Substituent Effects on Reactivity (Chloro, Methylthio, Trifluoromethyl)
The reactivity of the pyridine (B92270) ring in 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine is profoundly dictated by the interplay of the electronic and steric effects of its three distinct substituents. The chloro and trifluoromethyl groups are potent electron-withdrawing groups, while the methylthio group can exhibit dual electronic behavior.
The trifluoromethyl group, positioned at the 6-position, exerts a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. The chloro group at the 2-position also contributes to the electron deficiency of the ring through its inductive effect.
Conversely, the methylthio group at the 3-position has a more complex electronic influence. While it is inductively electron-withdrawing, it can also donate electron density to the ring through resonance (+R effect) via its lone pair of electrons on the sulfur atom. The net effect of the methylthio group is often context-dependent, influenced by the electronic demands of the reaction.
Electronic and Steric Contributions of Each Group
A deeper understanding of the reactivity of this compound requires a quantitative assessment of the electronic and steric parameters of each substituent. Hammett (σ) and Taft (E_s) parameters are instrumental in this analysis.
| Substituent | Position | Electronic Effect (Hammett Constants) | Steric Effect (Taft Constant, E_s) |
| Chloro (-Cl) | 2 | Inductively withdrawing (-I). σ_m ≈ 0.37, σ_p ≈ 0.23 | Moderate steric bulk. E_s ≈ -0.97 |
| Methylthio (-SMe) | 3 | Inductively withdrawing (-I), Resonance donating (+R). σ_m ≈ 0.15, σ_p ≈ 0.00 | Moderate steric bulk. E_s ≈ -1.07 |
| Trifluoromethyl (-CF_3) | 6 | Strongly inductively withdrawing (-I). σ_m ≈ 0.43, σ_p ≈ 0.54 | Significant steric bulk. E_s ≈ -2.40 |
Note: Hammett and Taft constants are generally determined for benzene (B151609) systems and are used here as approximations for the pyridine system. The exact values can vary depending on the specific molecular context.
Conversely, the electron deficiency makes the ring highly susceptible to nucleophilic aromatic substitution (S_NAr). The chloro group at the 2-position is an excellent leaving group in S_NAr reactions, and its departure is facilitated by the stabilizing effect of the electron-withdrawing trifluoromethyl group on the intermediate Meisenheimer complex.
The steric bulk of the substituents also plays a crucial role in directing reactivity. The trifluoromethyl group at the 6-position and the chloro group at the 2-position flank the nitrogen atom, potentially hindering its coordination with electrophiles or catalysts. The methylthio group at the 3-position adds to the steric crowding on one side of the molecule, which can influence the regioselectivity of reactions.
Comparison with Related Pyridine Derivatives and Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in drug design and agrochemical development to modulate the physicochemical and biological properties of a molecule while retaining its desired activity. For this compound, several bioisosteric replacements for its substituents could be considered to fine-tune its properties.
| Original Substituent | Potential Bioisosteres | Rationale for Replacement |
| Chloro (-Cl) | -F, -CN, -CF_3 | The cyano and trifluoromethyl groups can mimic the electron-withdrawing nature of the chloro group while offering different steric profiles and metabolic stabilities. Fluorine can enhance binding affinity and metabolic stability. |
| Methylthio (-SMe) | -OMe, -NHMe, -cyclopropyl | The methoxy and methylamino groups can act as hydrogen bond acceptors and have different electronic and lipophilic properties. The cyclopropyl group can serve as a metabolically stable, lipophilic surrogate. |
| Trifluoromethyl (-CF_3) | -C≡N, -SO_2Me, -SF_5 | The cyano and methylsulfonyl groups are also strong electron-withdrawing groups with different spatial arrangements. The pentafluorosulfanyl group is a more lipophilic and metabolically stable alternative. |
Rational Design Strategies for Targeted Reactivity or Selectivity
The unique substitution pattern of this compound offers several avenues for rational design to achieve targeted reactivity and selectivity.
Targeting Nucleophilic Aromatic Substitution: The inherent reactivity of the 2-chloro position towards S_NAr can be exploited for the introduction of a wide array of nucleophiles. By carefully selecting the nucleophile and reaction conditions, a diverse library of derivatives can be synthesized. For instance, reaction with various amines, alcohols, or thiols can lead to the corresponding 2-amino, 2-alkoxy, or 2-thioether derivatives. The rate and success of these reactions will be influenced by the electronic nature of the nucleophile and any steric hindrance it may present.
Selective Functionalization of Other Positions: While the 2-position is the most activated towards nucleophilic attack, other positions on the ring can be targeted through different strategies. For example, directed ortho-metalation (DoM) could potentially be employed to functionalize the 4- or 5-positions. This would involve the use of a strong base to deprotonate one of these positions, facilitated by a directing group. The existing substituents would heavily influence the regioselectivity of such a reaction.
Modification of Existing Substituents: The methylthio group is susceptible to oxidation, which could be used to introduce sulfoxide (B87167) or sulfone moieties. These oxidized derivatives would have significantly different electronic and steric properties, with the sulfone being a much stronger electron-withdrawing group. This transformation could be a strategy to further enhance the ring's susceptibility to nucleophilic attack or to modulate its biological activity.
Future Perspectives and Emerging Research Directions
Unexplored Reactivity Patterns and Functionalizations
The trifunctional nature of 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine presents numerous avenues for chemical modification. While the chlorine at the C2 position is a prime site for nucleophilic substitution and cross-coupling reactions, and the trifluoromethyl group at C6 profoundly influences the ring's electronics, the reactivity of the other positions and groups remains largely to be explored.
Future research is expected to delve into the selective C-H functionalization of the pyridine (B92270) ring at the C4 and C5 positions. acs.org The electronic landscape, heavily skewed by the CF3 group, suggests that these positions possess distinct reactivities that could be exploited. nih.gov Transition-metal-catalyzed C-H activation, a sustainable and efficient strategy, could enable the introduction of new aryl, alkyl, or other functional groups, bypassing the need for pre-functionalized starting materials. nih.govnih.gov
Another area of interest is the reactivity of the methylthio group. Beyond simple oxidation to sulfoxides or sulfones, this group could serve as a handle for novel transformations. For instance, palladium-catalyzed C-N cross-coupling has been shown to be less efficient with methylthio-substituted nitrobenzenes, suggesting that unique catalytic systems may be required to functionalize this moiety effectively. acs.org Exploring desulfurative couplings or rearrangements could provide pathways to new molecular skeletons.
Furthermore, the activation of the C-F bonds within the trifluoromethyl group, while challenging, represents a frontier in organofluorine chemistry. chemrxiv.orgox.ac.uk Research into defluorinative functionalization could transform the CF3 group from a passive electronic modifier into an active site for building molecular complexity. chemrxiv.org
| Potential Reaction Type | Target Site | Enabling Methodology | Potential Outcome |
| C-H Arylation/Alkylation | C4 or C5 position | Palladium or Copper Catalysis | Direct introduction of new carbon-carbon bonds |
| Nucleophilic Aromatic Substitution | C2 position | Various Nucleophiles | Displacement of chlorine to add amines, ethers, etc. |
| Methylthio Group Modification | C3 position (S-CH3) | Oxidative or Catalytic Coupling | Formation of sulfoxides, sulfones, or new C-C/C-N bonds |
| Defluorinative Functionalization | C6 position (CF3) | Umpolung C-F Bond Activation | Asymmetric synthesis of novel fluoroalkyl derivatives |
| Radical Functionalization | C4 position | Photoredox Catalysis | C4-selective allylation or alkylation via pyridinyl radicals acs.org |
Integration into High-Throughput Synthesis Methodologies
The demand for large libraries of novel compounds for drug discovery and agrochemical screening has driven the development of high-throughput synthesis. This compound is an ideal candidate for integration into these platforms, particularly through flow chemistry and microwave-assisted synthesis.
Flow chemistry, which involves performing reactions in continuous-flow reactors, offers superior control over reaction parameters, enhanced safety, and potential for automation. sci-hub.seacs.org The synthesis of pyridine derivatives has been successfully demonstrated in flow reactors, suggesting that both the core synthesis and subsequent functionalization of the target compound could be adapted to this technology. nih.govresearchgate.netacs.org This would enable the rapid, automated production of a library of derivatives by systematically varying reaction partners and conditions.
Microwave-assisted synthesis is another powerful tool for accelerating reaction rates and improving yields. ijarsct.co.in Many synthetic transformations, including the construction of pyridine rings and their functionalization, benefit significantly from microwave irradiation. nih.gov Applying this technology could drastically reduce the time required to explore the reactivity of this compound, facilitating the rapid discovery of new bioactive molecules.
Potential for Sustainable and Environmentally Benign Synthetic Routes
Modern synthetic chemistry places a strong emphasis on "green chemistry" principles to minimize environmental impact. nih.govijarsct.co.inacs.org Future research on this compound will likely focus on developing more sustainable synthetic routes.
Key areas for improvement include:
Catalysis: Employing highly efficient and recyclable catalysts, such as iron-based catalysts, can reduce waste and avoid the use of stoichiometric reagents. rsc.org
Solvent Choice: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a critical goal. researchgate.netijarsct.co.in Solvent-free reaction conditions are also highly desirable. nih.gov
Atom Economy: Designing synthetic pathways, such as multicomponent reactions, that incorporate the maximum number of atoms from the starting materials into the final product minimizes waste. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions and represents a promising green alternative for the synthesis and modification of pyridine derivatives. ijarsct.co.in
| Green Chemistry Principle | Application to Synthesis | Potential Benefit |
| Catalysis | Use of earth-abundant metal catalysts (e.g., Iron) or biocatalysts. | Reduced cost, lower toxicity, and improved reaction efficiency. ijarsct.co.inrsc.org |
| Alternative Solvents | Reactions in water, deep eutectic solvents, or under solvent-free conditions. | Minimized use of volatile organic compounds (VOCs). researchgate.netijarsct.co.in |
| Energy Efficiency | Microwave-assisted or flow chemistry processes. | Reduced energy consumption and shorter reaction times. sci-hub.seijarsct.co.in |
| One-Pot Reactions | Telescoping multiple synthetic steps into a single operation. | Avoids intermediate isolation and purification, saving resources and reducing waste. researchgate.net |
Advanced Analytical Techniques for In-Situ Monitoring of Reactions
To optimize complex chemical transformations and ensure process safety and consistency, real-time reaction monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. mt.comwikipedia.orglongdom.org
For reactions involving this compound, especially when implemented in flow chemistry systems, in-situ spectroscopic techniques are invaluable. americanpharmaceuticalreview.com
FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational frequencies. This data allows for precise determination of reaction kinetics and endpoints. americanpharmaceuticalreview.com
NMR Spectroscopy: In-line NMR can provide detailed structural information about species in the reaction mixture, helping to identify transient intermediates and elucidate reaction mechanisms. nih.gov
Integrating these PAT tools would enable a deeper understanding of the reaction mechanisms, facilitate rapid optimization, and ensure the quality and reproducibility of the synthesis of derivatives from the target compound. americanpharmaceuticalreview.comstepscience.com
Theoretical Insights Guiding Experimental Discoveries
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting chemical reactivity and guiding experimental design. mdpi.com For a molecule like this compound, with multiple potential reaction sites, DFT can provide crucial insights. researcher.lifeias.ac.in
Theoretical studies can be employed to:
Predict Site Selectivity: By calculating electron densities, frontier molecular orbitals (FMOs), and other electronic parameters, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding the choice of reagents for selective functionalization. tandfonline.comresearchgate.net
Elucidate Reaction Mechanisms: Computational modeling can map out the entire energy landscape of a proposed reaction, identifying transition states and intermediates. researchgate.netmontclair.edu This helps in understanding why a particular outcome is favored and how conditions might be changed to access different products.
Design Novel Catalysts: By simulating the interaction between the substrate and a potential catalyst, researchers can design catalysts with enhanced activity and selectivity for specific transformations. mdpi.com
The synergy between computational prediction and experimental validation will accelerate the exploration of the chemical space around this compound, leading to more efficient and innovative synthetic discoveries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-3-methylthio-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogen exchange or catalytic vapor-phase chlorination of β-picoline derivatives. For example, high-temperature chlorination of β-picoline with Cl₂ in the presence of catalysts (e.g., CuCl₂) yields trifluoromethylpyridine intermediates, followed by thiolation with methylthio reagents. Reaction optimization requires precise temperature control (37–40°C for intermediates) and monitoring via thin-layer chromatography (TLC) to track by-products . Yield improvements (≥70%) are achieved by optimizing stoichiometry and solvent polarity (e.g., THF for solubility) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹⁹F NMR to confirm trifluoromethyl group integrity and ¹H/¹³C NMR for chloro and methylthio substituents.
- Mass spectrometry (HRMS) : To verify molecular weight (C₇H₅ClF₃NS; ~235.5 g/mol).
- Melting point analysis : Compare observed MP (e.g., 145–149°C for analogs) with literature values to assess crystallinity .
- HPLC : To quantify purity (>98%) and detect halogenated by-products .
Q. What safety precautions are critical when handling intermediates like chlorinated pyridines?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (Oral LD₅₀ < 300 mg/kg in rodents). Avoid inhalation of volatile intermediates (e.g., 2-chloro-6-(trifluoromethyl)pyridine). Waste must be segregated and treated via neutralization or incineration to prevent environmental release of halogenated compounds .
Advanced Research Questions
Q. How do competing substituents (Cl, CF₃, SCH₃) influence regioselectivity in further functionalization?
- Methodological Answer : The electron-withdrawing CF₃ group directs electrophilic substitution to the 4-position, while the methylthio group (-SCH₃) enhances nucleophilic aromatic substitution at the 2-position. Chlorine at the 6-position sterically hinders meta-substitution. Computational DFT studies (e.g., Fukui indices) can predict reactivity hotspots. Experimental validation via Suzuki-Miyaura coupling or Ullmann reactions with boronic acids/aryl halides is recommended .
Q. What strategies resolve contradictions in reported spectroscopic data for trifluoromethylpyridine derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to assign peaks unambiguously. For example, conflicting ¹⁹F NMR signals for CF₃ groups in polar solvents can be resolved by comparing data across multiple solvents .
Q. How can reaction yields be improved in multi-step syntheses involving halogenated intermediates?
- Methodological Answer : Optimize:
- Catalyst selection : Pd/C or CuI for cross-coupling steps (e.g., 80–90% yield in Sonogashira reactions).
- Solvent systems : Use DMF or DMSO for high-temperature reactions (>100°C) to enhance solubility of halogenated intermediates.
- Workup protocols : Employ column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .
Q. What advanced applications exist for this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a precursor for bioactive molecules:
- Enzyme inhibitors : Introduce sulfonamide or carboxamide groups at the 4-position to target kinases or proteases.
- Antimicrobial agents : Functionalize with heterocycles (e.g., thiazolo[5,4-b]pyridine) to enhance membrane permeability .
- In vivo studies : Radiolabel with ¹⁸F for PET imaging of drug distribution .
Q. How can researchers address challenges in scaling up gram-to-kilogram syntheses?
- Methodological Answer : Implement flow chemistry for exothermic steps (e.g., halogenation) to improve heat dissipation. Use continuous distillation to remove volatile by-products (e.g., HCl gas). For thiolation, replace hazardous methylthiolation agents (e.g., MeSH) with safer alternatives like MeSNa in aqueous ethanol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
